1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused heterocyclic core with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one skeleton. Key structural features include:
- 1-Benzyl substitution: Enhances lipophilicity and may influence receptor binding via aromatic interactions.
- 9-Methyl group: Likely improves metabolic stability by reducing oxidative degradation.
Synthesis: The compound is synthesized via refluxing 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl(N-benzyl)glycinate in methanol and triethylamine, followed by recrystallization .
Properties
IUPAC Name |
6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPLCRYUZNHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:
Introduction of the Benzyl and Methyl Groups:
Attachment of the Piperidine-1-carbonyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA, leading to disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
The pyridopyrrolopyrimidine core is conserved in analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
Key Observations:
1-Substituent Effects :
- Benzyl (target compound) vs. 3-methoxypropyl (): The benzyl group increases aromatic interactions, while 3-methoxypropyl enhances hydrophilicity.
- 3-Methoxypropyl may improve aqueous solubility, critical for bioavailability .
2-Substituent Diversity: Piperidine-1-carbonyl (target) vs. 4-Phenylpiperazine-1-carbonyl (): The phenyl group could enhance binding to hydrophobic pockets in enzymes or receptors .
Core Modifications: Pyrazolo-pyrido-pyrimidinones () exhibit reduced steric hindrance and lower molecular weights, which may improve membrane permeability .
Pharmacokinetic and Pharmacodynamic Implications
Structural-Activity Relationship (SAR) Trends
Piperazine/Piperidine Modifications :
- Ethyl or phenyl substitutions on piperazine () may fine-tune selectivity for specific targets (e.g., kinases or GPCRs) compared to the unsubstituted piperidine in the target compound.
Aromatic vs. Aliphatic Substituents :
- Benzyl (target) and phenylpiperazine () groups favor interactions with aromatic residues in binding sites, while aliphatic chains (e.g., 3-methoxypropyl) may reduce off-target effects .
Biological Activity
1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of protein kinases, which play crucial roles in various signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Molecular Structure and Properties
The molecular formula of this compound is C25H26N4O2, with a molecular weight of approximately 414.509 g/mol. The structural complexity includes a fused bicyclic arrangement with significant functional groups that enhance its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Molecular Weight | 414.509 g/mol |
| Purity | ~95% |
The primary mechanism of action for this compound involves the inhibition of Janus Kinase 3 (JAK3), a key player in the signaling pathways associated with immune response and hematopoiesis. JAK3 inhibition is particularly relevant for therapeutic applications in autoimmune diseases and certain cancers where dysregulated kinase activity is prevalent.
Interaction Studies
Recent studies utilizing techniques such as surface plasmon resonance and molecular docking have demonstrated that this compound can effectively bind to JAK3 and potentially other kinases involved in critical signaling pathways. This binding affinity suggests a promising pharmacological profile for further development.
Biological Activities
Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities:
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family:
- Inhibition of CDK Activity : Compounds similar to this compound have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Selectivity Studies : Research has shown that modifications to the pyrido-pyrimidine scaffold can enhance selectivity towards specific kinases while reducing off-target effects .
Synthesis Pathways
The synthesis of this compound typically involves multiple synthetic routes. Common methods include:
- Buchwald–Hartwig Coupling : A widely used method for forming carbon-nitrogen bonds.
- Suzuki Coupling : Employed for creating carbon-carbon bonds between aryl halides and boronic acids.
These synthetic strategies highlight the complexity and precision required in developing this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
